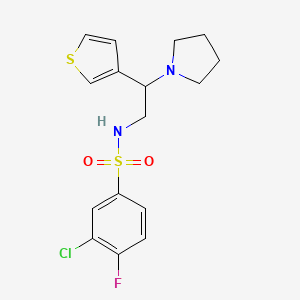![molecular formula C11H18N2O3 B2897947 tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2225181-87-1](/img/structure/B2897947.png)
tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: is a chemical compound with the molecular formula C₁₁H₁₈N₂O₃. It is a derivative of bicyclo[1.1.1]pentane, a highly strained bicyclic structure, and contains a tert-butyl group and a hydroxycarbamimidoyl functional group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Bicyclo[1.1.1]pentane Derivation: : The bicyclic core structure can be synthesized through various methods, including the cyclization of appropriate precursors.
Functional Group Addition: : The hydroxycarbamimidoyl group is introduced through a reaction involving the intermediate bicyclic compound and a suitable reagent, such as hydroxylamine.
Tert-Butylation:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: : It could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: can be compared with other similar compounds, such as:
Tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: : This compound lacks the hydroxycarbamimidoyl group, resulting in different reactivity and applications.
Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: : This compound has a hydroxymethyl group instead of the hydroxycarbamimidoyl group, leading to different chemical properties and uses.
These comparisons highlight the uniqueness of This compound
Propiedades
Número CAS |
2225181-87-1 |
|---|---|
Fórmula molecular |
C11H18N2O3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-9(2,3)16-8(14)11-4-10(5-11,6-11)7(12)13-15/h15H,4-6H2,1-3H3,(H2,12,13) |
Clave InChI |
SCSGEZRXPDGOCX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N |
SMILES canónico |
CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2897864.png)





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2897874.png)
![ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2897876.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide](/img/structure/B2897880.png)
![6-chloro-N-cyclopropyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2897882.png)


![9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B2897887.png)
